molecular formula C21H13ClN4O4 B6489221 2-chloro-5-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide CAS No. 899963-04-3

2-chloro-5-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide

Cat. No. B6489221
CAS RN: 899963-04-3
M. Wt: 420.8 g/mol
InChI Key: QEZWQRLCXWQWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide (CNQX) is a non-selective antagonist of ionotropic glutamate receptors, which are involved in the excitatory neurotransmission of the nervous system. It is a small molecule that is widely used in scientific research as a tool to study the physiological and biochemical effects of glutamate receptor antagonists. CNQX has been used to study the effects of glutamate receptor antagonists on a number of systems, including the nervous system, the cardiovascular system, and the immune system.

Mechanism of Action

2-chloro-5-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide acts as a non-selective antagonist of ionotropic glutamate receptors. It binds to and blocks the activation of ionotropic glutamate receptors, which are involved in the excitatory neurotransmission of the nervous system. By blocking the activation of these receptors, 2-chloro-5-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide inhibits the release of the neurotransmitter glutamate, which is involved in the transmission of electrical signals between neurons.
Biochemical and Physiological Effects
2-chloro-5-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide has been used to study the effects of glutamate receptor antagonists on a number of biochemical and physiological processes. It has been used to study the effects of glutamate receptor antagonists on synaptic plasticity and learning and memory in the nervous system. It has also been used to study the effects of glutamate receptor antagonists on blood pressure and heart rate in the cardiovascular system. In addition, 2-chloro-5-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide has been used to study the effects of glutamate receptor antagonists on immune cell function and inflammation in the immune system.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-chloro-5-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide in laboratory experiments is that it is a small molecule that can easily be synthesized and purified. This makes it relatively easy to use in laboratory experiments. The main limitation of using 2-chloro-5-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide in laboratory experiments is that it is a non-selective antagonist of ionotropic glutamate receptors, which means that it may have off-target effects in some experiments.

Future Directions

There are a number of potential future directions for the use of 2-chloro-5-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide in scientific research. These include further studies into the effects of glutamate receptor antagonists on synaptic plasticity and learning and memory in the nervous system, the effects of glutamate receptor antagonists on blood pressure and heart rate in the cardiovascular system, and the effects of glutamate receptor antagonists on immune cell function and inflammation in the immune system. In addition, 2-chloro-5-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide could be used to study the effects of glutamate receptor antagonists on other systems, such as the endocrine system and the digestive system. Furthermore, 2-chloro-5-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide could be used to develop novel therapeutic agents that target ionotropic glutamate receptors.

Synthesis Methods

2-chloro-5-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide can be synthesized in a two-step process. The first step involves the reaction of a 2-chloro-5-nitrobenzamide with 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenylboronic acid in the presence of a palladium catalyst. This reaction produces 2-chloro-5-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide. The second step involves the purification of the product by recrystallization.

Scientific Research Applications

2-chloro-5-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide has been used in a variety of scientific research applications. It has been used to study the effects of glutamate receptor antagonists on a range of systems, including the nervous system, the cardiovascular system, and the immune system. 2-chloro-5-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide has been used to study the effects of glutamate receptor antagonists on synaptic plasticity and learning and memory in the nervous system. It has also been used to study the effects of glutamate receptor antagonists on blood pressure and heart rate in the cardiovascular system. In addition, 2-chloro-5-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide has been used to study the effects of glutamate receptor antagonists on immune cell function and inflammation in the immune system.

properties

IUPAC Name

2-chloro-5-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN4O4/c22-15-10-9-12(26(29)30)11-14(15)20(27)24-16-6-2-1-5-13(16)19-21(28)25-18-8-4-3-7-17(18)23-19/h1-11H,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZWQRLCXWQWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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